molecular formula C10H8O2 B8796708 7-Methyl-2-benzofurancarboxaldehyde CAS No. 57897-70-8

7-Methyl-2-benzofurancarboxaldehyde

Cat. No.: B8796708
CAS No.: 57897-70-8
M. Wt: 160.17 g/mol
InChI Key: JXPVJVSXZDJGIZ-UHFFFAOYSA-N
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Description

7-Methyl-2-benzofurancarboxaldehyde (CAS No: 57897-70-8) is a benzofuran derivative with the molecular formula C₁₀H₈O₂ and a monoisotopic mass of 160.0524 Da . This compound features a benzofuran core substituted with a methyl group at the 7-position and a formyl (aldehyde) group at the 2-position. Its structural uniqueness confers distinct physicochemical properties, including moderate polarity and a molecular weight of 160.172 g/mol . It is cataloged under ChemSpider ID 8686554 and is primarily utilized in research settings, particularly in analytical chemistry and metabolomics studies .

Properties

CAS No.

57897-70-8

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-3-2-4-8-5-9(6-11)12-10(7)8/h2-6H,1H3

InChI Key

JXPVJVSXZDJGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C=O

melting_point

58 - 59 °C

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Viburtinal

  • Molecular Formula: Not explicitly provided, but associated with HMDB0041009 .
  • Key Differences : Viburtinal shares a benzofuran backbone but differs in substituent positions or functional groups. Its retention time (19.9 min ) in liquid chromatography-mass spectrometry (LC-MS) is comparable to this compound, suggesting similar hydrophobicity .

4-Methoxy-2-(2-thienyl)-7-benzofurancarboxaldehyde (CAS: 852608-84-5)

  • Molecular Formula : Includes a methoxy group and a thienyl substituent.
Property This compound 4-Methoxy-2-(2-thienyl)-7-benzofurancarboxaldehyde
Molecular Weight (Da) 160.0524 Not reported
Substituents Methyl (C7), Aldehyde (C2) Methoxy (C4), Thienyl (C2), Aldehyde (C7)
CAS No 57897-70-8 852608-84-5

Functional Group Comparison: Aldehydes

4-Hydroxybenzaldehyde

  • Molecular Formula : C₇H₆O₂.
  • Key Differences : The hydroxyl group at C4 increases polarity, leading to a shorter LC-MS retention time (19.8 min ) compared to this compound (19.9 min ) .

Indoleacetaldehyde

  • Molecular Formula: C₁₀H₉NO.
  • Key Differences : The indole ring introduces aromaticity and hydrogen-bonding capacity, affecting solubility and biological activity. Its molecular mass (159.0682 Da ) is slightly lower .
Property This compound 4-Hydroxybenzaldehyde Indoleacetaldehyde
Molecular Weight (Da) 160.0524 122.0366 159.0682
Functional Groups Aldehyde, Benzofuran Aldehyde, Hydroxyl Aldehyde, Indole
LC-MS Retention Time (min) 19.9 19.8 21.1

Metabolomic Presence

In a metabolomics study (ST002759), this compound exhibited variable concentrations across experimental conditions (e.g., 1.2642 in one group vs. 0.5816 in another), suggesting context-dependent stability or metabolic turnover . Comparatively, 7-Methylguanine showed lower variability, indicating structural differences influence metabolic behavior.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-Methyl-2-benzofurancarboxaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of benzofuran derivatives often involves cyclization or condensation reactions. For example, Friedländer condensation has been used to prepare quinoline-benzofuran hybrids, where salicylaldehyde derivatives are reacted with ketones under acidic conditions . Thermal rearrangement of methyl 3,5-dihydroxybenzoate with propargyl bromide (using CuI/KI as catalysts) is another route for benzofuran formation, yielding carboxylates after hydrolysis . Optimizing temperature (e.g., 50°C for 1 hour in ), solvent selection (e.g., PE/EA mixtures for chromatography), and catalysts (e.g., CuI for propargyl coupling ) can improve yields (up to 71%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can positional isomers be distinguished?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential. For example, in benzofuran-quinoline hybrids, methyl groups on the benzofuran ring appear as singlets (δ 1.45 ppm for tert-butyl groups ), while aldehydes resonate near δ 10 ppm. Positional isomers may show distinct splitting patterns due to differing electronic environments.
  • IR : Aldehyde C=O stretches (~1700 cm1^{-1}) and benzofuran C-O-C bands (~1250 cm1^{-1}) help confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formulas. Discrepancies between observed and theoretical values (e.g., in compound 3g ) highlight the need for careful interpretation.

Q. What purification strategies effectively isolate this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (e.g., PE/EA 35:1 v/v) and recrystallization via solvent diffusion are common. For polar byproducts, gradient elution with increasing ethyl acetate in hexanes improves separation. achieved 71% purity using these methods.

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathway of this compound in catalytic systems?

  • Methodological Answer : Isotopic labeling (e.g., 13C^{13}C-labeled precursors) and kinetic studies can track intermediates. For example, in propargyl-based syntheses , monitoring reaction progress via TLC or in situ IR identifies key steps like cyclization. Computational modeling (DFT) may predict transition states and regioselectivity, as seen in benzofuran formation studies .

Q. How should researchers address contradictions in spectral data for benzofuran derivatives, such as unexpected NMR shifts?

  • Methodological Answer : Discrepancies between observed and theoretical NMR data (e.g., in compound 3g ) may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Repeating experiments under standardized conditions (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Cross-validating with X-ray crystallography when possible .

Q. What role do substituents (e.g., methyl groups) play in the reactivity and applications of this compound?

  • Methodological Answer : Methyl groups enhance lipophilicity and influence electronic properties. For example:

  • Electrophilic substitution : Methyl directs reactions to specific positions on the benzofuran ring (e.g., para to the aldehyde group).
  • Biological activity : Methylated benzofurans show improved bioavailability in antiviral studies (e.g., dihydroorotate dehydrogenase inhibitors).
  • Stability : Methyl groups may sterically hinder degradation pathways, as seen in analogs of griseofulvin .

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